molecular formula C14H22OS B14526990 2,2'-Sulfinyldi(bicyclo[2.2.1]heptane) CAS No. 62615-69-4

2,2'-Sulfinyldi(bicyclo[2.2.1]heptane)

Cat. No.: B14526990
CAS No.: 62615-69-4
M. Wt: 238.39 g/mol
InChI Key: IDVNNGSAFLLZDH-UHFFFAOYSA-N
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Description

2,2’-Sulfinyldi(bicyclo[221]heptane) is an organic compound characterized by its unique bicyclic structure This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons The compound’s structure includes two bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) typically involves the Diels-Alder reaction, a powerful tool in organic synthesis. This reaction forms two C-C bonds simultaneously, creating a cyclohexene ring from a diene and a dienophile . The specific synthesis of this compound may involve the reaction of a sulfinyl-containing diene with a suitable dienophile under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: While detailed industrial production methods for 2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The Diels-Alder reaction remains a cornerstone for producing such bicyclic compounds on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various hydrocarbon derivatives .

Scientific Research Applications

2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors or pharmaceutical intermediates.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: The compound is used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which 2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) exerts its effects involves its interaction with molecular targets through its sulfinyl group and bicyclic structure. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The bicyclic structure provides rigidity and strain, which can affect the compound’s binding affinity and specificity for certain molecular targets .

Properties

CAS No.

62615-69-4

Molecular Formula

C14H22OS

Molecular Weight

238.39 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylsulfinyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C14H22OS/c15-16(13-7-9-1-3-11(13)5-9)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2

InChI Key

IDVNNGSAFLLZDH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2S(=O)C3CC4CCC3C4

Origin of Product

United States

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